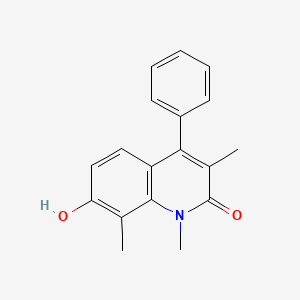

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

7-hydroxy-1,3,8-trimethyl-4-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11-15(20)10-9-14-16(13-7-5-4-6-8-13)12(2)18(21)19(3)17(11)14/h4-10,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCBUWCHSWPVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N(C(=O)C(=C2C3=CC=CC=C3)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2-one with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group at the 2nd position can be reduced to form a dihydroquinoline derivative.

Substitution: The phenyl group at the 4th position can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives with potential biological activity.

Reduction: Dihydroquinoline derivatives with altered electronic properties.

Substitution: Various substituted quinoline derivatives with diverse functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The hydroxy group at the 7th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group at the 4th position can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Variations and Reactivity

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

- 7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline (3h): Substituents: 7-OH, 1,2,2,4-Me. Reactivity: Used in Pechmann condensation with ethyl acetoacetate to form pyrano-quinolinones (e.g., 4,6,8,8,9-pentamethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one) . Key Difference: The absence of a phenyl group and additional methyl groups in 3h reduces steric bulk, favoring cyclization over π-π interactions.

- 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate: Substituents: 7-OH, saturated 1,2,3,4-tetrahydro ring. Application: Intermediate for non-typical antipsychotic drugs, with a hydrogen-bonded 3D network influencing solubility and crystallinity . Key Difference: The tetrahydro ring enhances rigidity but reduces aromatic conjugation compared to the target compound’s dihydroquinolinone core.

- 7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one: Substituents: Phenyl at position 7, isoquinolinone backbone. Structural Impact: The isoquinoline scaffold alters electronic properties and binding affinity compared to quinoline derivatives .

Comparative Data Table

Biological Activity

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolone family. Its unique structural features, including a hydroxy group at the 7th position and multiple methyl and phenyl substitutions, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features:

- Hydroxy group at position 7

- Methyl groups at positions 1, 3, and 8

- Phenyl group at position 4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, modulating various biochemical pathways.

Antioxidant Activity

Research indicates that compounds in the quinoline family exhibit significant antioxidant properties. The presence of the hydroxy group in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in cellular systems .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited potent inhibitory effects .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. It appears to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development in treating inflammatory diseases .

Study on Antioxidant Properties

A study conducted to evaluate the antioxidant capacity of various quinoline derivatives found that this compound demonstrated a significant reduction in lipid peroxidation levels in rat liver homogenates. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid .

Evaluation of Antimicrobial Activity

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against MRSA strains, showcasing its potential as a therapeutic agent in combating resistant bacterial infections .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-quinolone | Lacks phenyl group; different methylation pattern | Lower antioxidant activity |

| 7-Hydroxy-4-phenylquinoline | Similar structure; lacks additional methyl groups | Moderate antibacterial effects |

| 1,3,8-Trimethylquinoline | Lacks hydroxy and phenyl groups | Minimal biological activity |

Q & A

Q. Table 1: Comparative Reactivity of Methylation Reagents

| Reagent | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| CH₃I/NaH | 78 | 98.5 | Over-methylation (5%) |

| (CH₃)₂SO₄/K₂CO₃ | 85 | 99.1 | None detected |

| Dimethylamine | 62 | 97.3 | Unreacted starting material (12%) |

Q. Table 2: XRD Parameters for Structural Validation

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.084 |

| C–C bond length | 1.504 Å (mean) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.